2-(Diethoxymethyl)oxazole 2-(Diethoxymethyl)oxazole
Brand Name: Vulcanchem
CAS No.: 1263280-97-2
VCID: VC0036436
InChI: InChI=1S/C8H13NO3/c1-3-10-8(11-4-2)7-9-5-6-12-7/h5-6,8H,3-4H2,1-2H3
SMILES: CCOC(C1=NC=CO1)OCC
Molecular Formula: C8H13NO3
Molecular Weight: 171.196

2-(Diethoxymethyl)oxazole

CAS No.: 1263280-97-2

Cat. No.: VC0036436

Molecular Formula: C8H13NO3

Molecular Weight: 171.196

* For research use only. Not for human or veterinary use.

2-(Diethoxymethyl)oxazole - 1263280-97-2

Specification

CAS No. 1263280-97-2
Molecular Formula C8H13NO3
Molecular Weight 171.196
IUPAC Name 2-(diethoxymethyl)-1,3-oxazole
Standard InChI InChI=1S/C8H13NO3/c1-3-10-8(11-4-2)7-9-5-6-12-7/h5-6,8H,3-4H2,1-2H3
Standard InChI Key JMXBSNIVSPBLKD-UHFFFAOYSA-N
SMILES CCOC(C1=NC=CO1)OCC

Introduction

ParameterValue
CAS Registry Number1263280-97-2
Molecular FormulaC8H13NO3
Molecular Weight171.196 g/mol
IUPAC Name2-(Diethoxymethyl)-1,3-oxazole
Synonyms2-(diethoxymethyl)oxazole; 2-(diethoxymethyl)-1,3-oxazole; AKOS015902037

The compound contains an oxazole core, which is a five-membered aromatic heterocycle containing both nitrogen and oxygen atoms. This oxazole scaffold is functionalized with a diethoxymethyl group at the 2-position, creating a molecule with unique chemical reactivity and applications .

Structural Features and Physical Properties

Structural Characteristics

2-(Diethoxymethyl)oxazole features a five-membered oxazole ring with a diethoxymethyl substituent at the 2-position. The oxazole ring itself contains adjacent oxygen and nitrogen atoms, contributing to its aromaticity and unique electronic properties. The diethoxymethyl group consists of two ethoxy groups (CH3CH2O-) attached to a methylene bridge that connects to the oxazole ring.

The specific structural arrangement plays a crucial role in the compound's reactivity. The electrophilic nature of the oxazole ring combined with the leaving ability of the ethoxy groups makes this compound particularly valuable in organic synthesis applications.

Physical Properties

The physical properties of 2-(Diethoxymethyl)oxazole are summarized below:

PropertyDescription
AppearancePowder or liquid
PurityTypically ≥97%
SolubilitySoluble in common organic solvents
Storage RequirementsStore in tightly closed container, in cool and dry place

The compound exists as either a powder or liquid at room temperature, depending on its purity and specific preparation methods .

Synthesis Methods

Robinson-Gabriel Synthesis

This classical method involves cyclodehydration of α-acylaminoketones. The reaction proceeds through protonation of an acylamino keto moiety, followed by cyclization and dehydration in the presence of a mineral acid to form substituted oxazoles. While traditional dehydrating agents like PCl5, H2SO4, and POCl3 typically provide low yields, the use of polyphosphoric acid can increase yields to 50-60% .

Carboxylic Acid-Based Approach

Recent developments in oxazole synthesis have enabled more efficient routes. A particularly promising method involves the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids using a triflylpyridinium reagent. This approach proceeds via formation of an in situ generated acylpyridinium salt followed by trapping with isocyanoacetates or tosylmethyl isocyanide .

The general procedure involves:

  • Activation of a carboxylic acid with DMAP-Tf (1.3 equiv) in DCM under nitrogen

  • Addition of isocyanide (1.2 equiv)

  • Heating at 40°C for a specified time

  • Extraction and purification to yield the desired oxazole

O-Dialkoxymethyloximes as Precursors

An alternative approach involves the use of O-dialkoxymethyloximes as precursors. These compounds can be synthesized from corresponding oximes and appropriate trialkyl orthoformate. The products can then serve as sources of C-H fragments that can be transferred to create heterocyclic compounds including oxazoles .

Applications and Significance

2-(Diethoxymethyl)oxazole has various applications across multiple fields:

Pharmaceutical Applications

The compound serves as a valuable pharmaceutical intermediate in drug development. Its unique structural features make it suitable for incorporation into more complex bioactive molecules . Oxazole derivatives more generally have demonstrated diverse biological activities, including:

  • Analgesic and anti-inflammatory properties

  • Potential applications in kinase inhibition pathways

  • Use in the design and evaluation of prostanoid analogues

Synthetic Applications

As a versatile synthetic intermediate, 2-(Diethoxymethyl)oxazole offers several advantages:

  • The electrophilic nature of the oxazole ring makes it reactive toward nucleophiles

  • The diethoxymethyl group can serve as a protected aldehyde, offering opportunities for further functionalization

  • The compound can participate in various chemical transformations, including nucleophilic substitution and electrophilic addition reactions

Research Applications

The compound has significant value in research settings:

  • As a chemical reagent in experimental chemistry

  • In biological experiments requiring specific oxazole derivatives

  • For medicinal chemistry research and development

Comparative Analysis with Similar Compounds

Relationship to Other Oxazole Derivatives

Several compounds share structural similarities with 2-(Diethoxymethyl)oxazole, highlighting the diversity and versatility of oxazole chemistry:

2,5-Diethyloxazole

This related compound (CAS: 40953-14-8) features ethyl groups at the 2 and 5 positions of the oxazole ring rather than a diethoxymethyl group. Its chemical properties and reactivity differ somewhat from 2-(Diethoxymethyl)oxazole due to the different substitution pattern .

4-(Diethoxymethyl)-2-styryl-oxazole

This derivative (Molecular Formula: C16H19NO3, Molecular Weight: 273.332 g/mol) features both a diethoxymethyl group at the 4-position and a styryl group at the 2-position, creating a more complex structure with potential applications in materials science .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator